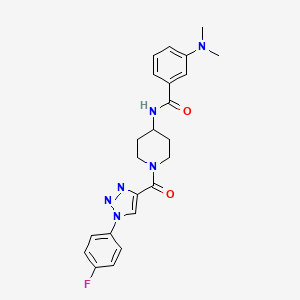
3-(dimethylamino)-N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(dimethylamino)-N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a useful research compound. Its molecular formula is C23H25FN6O2 and its molecular weight is 436.491. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(dimethylamino)-N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates a triazole ring, a piperidine moiety, and a fluorophenyl group, which contribute to its diverse biological activities.
Molecular Characteristics
- Molecular Formula : C23H25FN6O2
- Molecular Weight : 436.49 g/mol
- Structural Features : The compound features a benzamide core linked to a piperidine and a triazole ring, enhancing its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activity primarily as an inhibitor of kinesin spindle protein (KSP), which is critical in cell division. KSP inhibitors are being explored for their potential in cancer therapy due to their ability to disrupt mitotic processes, thereby inhibiting tumor growth and proliferation.
Potential Applications
- Cancer Therapy : Due to its KSP inhibitory activity, the compound may serve as a lead for developing new anticancer drugs.
- Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities, suggesting that this compound may also possess such properties.
- High-throughput Screening : The compound can be utilized in high-throughput assays for drug discovery targeting specific biological pathways.
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves multi-step synthetic routes. Each step must be optimized for yield and purity. The presence of various functional groups allows for chemical modifications aimed at enhancing biological activity or creating derivatives with improved pharmacological profiles.
Comparative Analysis of Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Dimethylaminophenol | Contains a dimethylamino group; no triazole | Antibacterial properties |
| 4-Fluoro-N-[piperidin-4-yl]benzenesulfonamide | Piperidine and fluorobenzene; lacks triazole | Anticancer activity |
| Benzotriazole derivatives | Similar triazole structure; diverse substituents | Broad-spectrum antimicrobial |
The unique combination of structural elements in this compound may enhance its selectivity towards biological targets compared to simpler compounds.
Notable Studies
One study highlighted the binding affinity of KSP inhibitors, indicating that modifications in the triazole moiety can significantly affect potency . Another research effort focused on the synthesis of triazole derivatives with enhanced biological activity against specific targets like the P2Y14 receptor, which is involved in inflammatory processes .
Eigenschaften
IUPAC Name |
3-(dimethylamino)-N-[1-[1-(4-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN6O2/c1-28(2)20-5-3-4-16(14-20)22(31)25-18-10-12-29(13-11-18)23(32)21-15-30(27-26-21)19-8-6-17(24)7-9-19/h3-9,14-15,18H,10-13H2,1-2H3,(H,25,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLZGDRWBMUMID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













